3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide
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Overview
Description
3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is a complex organic compound that features a benzisothiazole ring, a butoxybenzylidene group, and a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide typically involves multiple steps, starting with the preparation of the benzisothiazole ring. The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds. The butoxybenzylidene group is introduced via a condensation reaction with 4-butoxybenzaldehyde. The final step involves the coupling of the benzisothiazole derivative with N-cyclohexylpropanamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzisothiazole derivatives.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of these targets. The hydrazone moiety may also play a role in the compound’s activity by forming reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-benzisothiazol-3(2H)-one: A simpler benzisothiazole derivative with known antimicrobial properties.
4-butoxybenzaldehyde: A precursor used in the synthesis of the target compound.
N-cyclohexylpropanamide: A common amide used in organic synthesis.
Uniqueness
3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H34N4O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3-[[(E)-(4-butoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C27H34N4O4S/c1-2-3-19-35-23-15-13-21(14-16-23)20-28-31(18-17-26(32)29-22-9-5-4-6-10-22)27-24-11-7-8-12-25(24)36(33,34)30-27/h7-8,11-16,20,22H,2-6,9-10,17-19H2,1H3,(H,29,32)/b28-20+ |
InChI Key |
DWPRVQNPGNOIRP-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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